molecular formula C11H7NO4 B556600 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 17057-07-7

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B556600
CAS No.: 17057-07-7
M. Wt: 217.18 g/mol
InChI Key: ZJGBFJBMTKEFNQ-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C11H7NO4. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a benzoic acid moiety attached to a maleimide group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid typically involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the maleimide group to succinimide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of succinimide derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid involves its interaction with biological molecules, particularly proteins. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • 3,5-Bis(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Uniqueness

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is unique due to its specific structural arrangement, which combines the reactivity of the maleimide group with the stability of the benzoic acid moiety. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGBFJBMTKEFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168882
Record name 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid
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Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17057-07-7
Record name 3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid
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Record name 17057-07-7
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Record name 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid
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Record name 3-(2,5-dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid
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